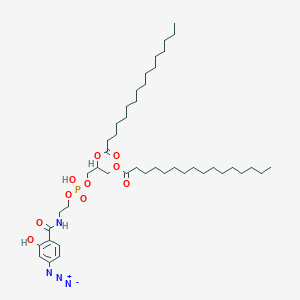
4-Bromo-2-fluorobenzylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-2-fluorobenzylamine and related compounds often involves transition metal-assisted reduction, condensation reactions, and bromodeboronation techniques. Notably, Koslowsky, Mercer, and Wuest (2010) described a novel synthesis of a similar compound, 4-[(18)F]fluorobenzylamine, using sodium borohydride reduction, highlighting the potential for automated synthesis methods in creating this compound and its derivatives for applications in positron emission tomography (PET) radiotracers (Koslowsky, Mercer, & Wuest, 2010).
Molecular Structure Analysis
Research on benzylideneaniline compounds, closely related to 4-Bromo-2-fluorobenzylamine, shows that these compounds crystallize in the orthorhombic crystal system. Structural elucidation through 1H NMR and other spectroscopic techniques has confirmed the placement of hydrogen atoms in these molecules, providing insight into the molecular structure of these compounds (Subashini et al., 2021).
Chemical Reactions and Properties
The reactivity of 4-Bromo-2-fluorobenzylamine derivatives has been explored through various chemical reactions, including the synthesis of Schiff base monomers and the investigation of halodeboronation reactions. These studies have demonstrated the versatility of 4-Bromo-2-fluorobenzylamine in forming various chemical structures and the potential for creating a wide range of chemical entities with diverse properties (Kaya, Avcı, & Gültekin, 2012).
Physical Properties Analysis
The physical properties of compounds related to 4-Bromo-2-fluorobenzylamine, such as melting points and solubility, have been characterized using thermogravimetric and differential thermal analyses. These studies provide valuable information on the stability and physical behavior of these compounds under various conditions (Subashini et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-fluorobenzylamine and its derivatives, including their electrochemical and optical properties, have been extensively studied. Research has focused on understanding the electron-donating and accepting capabilities of these compounds, their photoluminescence properties, and their potential applications in various fields, such as materials science and photonics (Kaya, Avcı, & Gültekin, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of PET Radiotracers : A novel synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) was described, which was used for the synthesis of thiol group-reactive prosthetic groups and for peptide and protein labeling, demonstrating its potential in the preparation of PET radiotracers (Koslowsky, Mercer, & Wuest, 2010).
Microsomal Metabolism Study : The microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-4-methylaniline and 2-bromo-4-methylaniline, was investigated. This study provides insights into the metabolic pathways and mutagenicity of such compounds, relevant for toxicological assessments (Boeren et al., 1992).
Rotational Spectroscopy Studies : The structural and dynamical properties of the flexible model molecule 2-fluorobenzylamine were studied using rotational spectroscopy, providing insights into the effects of ring fluorination on molecular flexibility and tunneling pathways (Calabrese et al., 2013).
Study of Liquid Crystalline Properties : Research on N-(4-Alkoxybenzylidene)-4-halogenoanilines, including fluoro and bromo derivatives, revealed their liquid crystalline properties, contributing to the understanding of phase transitions in such compounds (Sakagami & Nakamizo, 1980).
Analysis of Novel Psychoactive Substances : A study was conducted on the gas chromatographic and mass spectrometric analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, a category of novel psychoactive substances. This research contributes to forensic chemistry and the understanding of such substances (Abiedalla et al., 2021).
Magnetic Properties of Molecular Solids : The synthesis, crystal structures, and magnetic properties of two new 1D molecular solids based on Ni(mnt)2 ion were studied, providing insights into the role of halogenated benzyl compounds in influencing the magnetic properties of such complexes (Ni et al., 2005).
Photodynamic Therapy Applications : A new zinc phthalocyanine substituted with bromo and fluoro benzylidene groups was synthesized and characterized, demonstrating potential applications in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Labeling of Monoclonal Antibodies : A new method was reported for labeling proteins with the positron-emitting nuclide 18F using 4-[18F]-fluorobenzylamine, highlighting its application in medical imaging and diagnostics (Garg, Garg, & Zalutsky, 1991).
Bifunctional Electrolyte Additive in Lithium-Ion Batteries : 4-bromo-2-fluoromethoxybenzene (BFMB) was used as a novel bi-functional electrolyte additive for lithium-ion batteries, demonstrating its ability to provide overcharge protection and fire retardancy (Zhang, 2014).
Synthesis of Benzylamine Derivatives : Practical syntheses of various fluorobenzylamine derivatives, including 4-fluoro-2-(methylthio)benzylamine, were reported, contributing to the development of novel synthetic methods in organic chemistry (Perlow et al., 2007).
Automated Synthesis for Radiochemical Applications : A fully automated synthesis method for 4-[(18)F]fluorobenzylamine based on borohydride/NiCl2 reduction was developed, enhancing the availability of this compound for the development of novel (18)F-labeled compounds (Way & Wuest, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as phenylmethylamines , which typically interact with various receptors and enzymes in the body.
Mode of Action
As a phenylmethylamine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Eigenschaften
IUPAC Name |
(4-bromo-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFBWCBGIZCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396192 | |
| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzylamine | |
CAS RN |
112734-22-2 | |
| Record name | 4-Bromo-2-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)



![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)



![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
